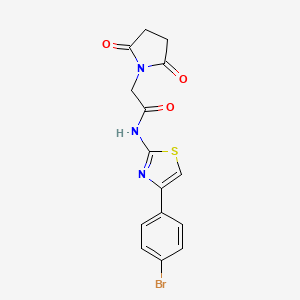

![molecular formula C20H13ClN4O3 B2900937 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 476634-12-5](/img/structure/B2900937.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The structure of benzimidazole based compounds is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antitumor Potential

The imidazole ring, a core component of Oprea1_871152, is known for its presence in compounds with a broad range of biological activities. Research has shown that derivatives of imidazole exhibit antitumor properties . This compound could be investigated for its potential efficacy against various cancer cell lines, leveraging its imidazole core to disrupt cancer cell proliferation.

Organic Synthesis: Regiocontrolled Synthesis of Substituted Imidazoles

Oprea1_871152 can be used in the regiocontrolled synthesis of substituted imidazoles, which are crucial in creating functional molecules for everyday applications . The compound’s structure allows for the exploration of different substitution patterns, which can lead to the development of new materials with desired properties.

Drug Discovery: Bioisostere of Nucleotides

Due to the similarity in structure to nucleotides, the benzimidazole moiety in Oprea1_871152 can be utilized as a bioisostere in drug discovery. This application is significant in the development of new drugs that can interact with biological systems similarly to nucleotides .

Material Science: N-Type Dopant for Semiconductors

Compounds containing benzimidazole have been used as n-type dopants in semiconductors for organic and printed electronics . Oprea1_871152 could be explored for its utility in enhancing the performance of electronic materials.

Enzymatic Inhibition: Therapeutic Applications

The imidazole ring is known to play a role in enzymatic inhibition, which is a therapeutic target for various diseases . Oprea1_871152 could be researched for its effectiveness in inhibiting specific enzymes that are involved in disease pathways.

Catalysis: Ligand in Transition Metal Complexes

The nitrogen atoms in the imidazole ring make it a good ligand in transition metal complexes used in catalysis . Oprea1_871152 could be a candidate for developing new catalytic systems that facilitate chemical reactions for industrial processes.

Antimicrobial Activity: Development of New Antibiotics

Imidazole derivatives have shown antimicrobial activity, which is crucial in the fight against drug-resistant bacteria . Oprea1_871152’s structure could be the basis for synthesizing new antibiotics with novel mechanisms of action.

Wirkmechanismus

Target of Action

Compounds containing the benzimidazole moiety have been known to interact with a variety of targets, including tubulin proteins , DNA , and various enzymes .

Mode of Action

They can bind to tubulin proteins, disrupting microtubule assembly and cell division . Some benzimidazole derivatives can also bind to DNA grooves and have peroxide-mediated DNA-cleavage properties .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound targets tubulin proteins, it could affect cell division and growth . If it binds to DNA, it could interfere with DNA replication and transcription .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it disrupts microtubule assembly, it could lead to cell cycle arrest and apoptosis . If it binds to DNA, it could cause DNA damage and inhibit cell growth .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3/c21-13-7-10-18(25(27)28)15(11-13)20(26)22-14-8-5-12(6-9-14)19-23-16-3-1-2-4-17(16)24-19/h1-11H,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZIGGYVOAHYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)

![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)